4-(3-Nitrophenyl)-4-oxobutanoic acid
Description
The exact mass of the compound 4-(3-Nitrophenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Nitrophenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitrophenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-9(4-5-10(13)14)7-2-1-3-8(6-7)11(15)16/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDVLOPITGDGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281843 | |
| Record name | 4-(3-Nitrophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-00-3 | |
| Record name | 3-(m-Nitrobenzoyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(m-Nitrobenzoyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Nitrophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-nitrophenyl)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Therapeutic Landscape of 4-Aryl-4-Oxobutanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the dynamic landscape of medicinal chemistry, the identification of privileged scaffolds that serve as a foundation for the development of novel therapeutics is of paramount importance. The 4-aryl-4-oxobutanoic acid framework has emerged as one such versatile scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of these derivatives, offering a synthesis of current knowledge to empower researchers, scientists, and drug development professionals in their quest for innovative medicines. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document is designed not as a rigid protocol, but as a comprehensive resource to inspire and guide the rational design and development of next-generation therapeutics based on this promising chemical motif.
The Chemical Core: Synthesis and Properties of 4-Aryl-4-Oxobutanoic Acids
The foundational step in harnessing the therapeutic potential of 4-aryl-4-oxobutanoic acid derivatives lies in their efficient and scalable synthesis. The bifunctional nature of the parent 4-oxobutanoic acid, possessing both a ketone and a carboxylic acid, provides a rich platform for chemical modification[1]. A cornerstone of their synthesis is the Friedel-Crafts acylation , a robust method for forming the characteristic aryl ketone moiety.
Core Synthesis via Friedel-Crafts Acylation: A Self-Validating Protocol
This protocol details the synthesis of the 4-aryl-4-oxobutanoic acid core, a critical starting material for further derivatization. The causality behind each step is explained to ensure a self-validating and reproducible process.
Objective: To synthesize a 4-aryl-4-oxobutanoic acid (e.g., 4-phenyl-4-oxobutanoic acid) from an aromatic compound and succinic anhydride.
Materials:
-
Aromatic compound (e.g., Benzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware and reflux apparatus
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the anhydrous solvent and the aromatic compound. The choice of solvent is critical; for reactive aromatics, a less polar solvent like carbon disulfide is preferred, while for less reactive ones, nitrobenzene may be necessary. This choice directly impacts reaction kinetics and yield.
-
Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with vigorous stirring. AlCl₃ is a potent Lewis acid that activates the succinic anhydride, making it susceptible to electrophilic attack. The anhydrous conditions are crucial to prevent the deactivation of the catalyst.
-
Addition of Succinic Anhydride: Dissolve succinic anhydride in the anhydrous solvent and add it dropwise to the stirred reaction mixture. The slow addition helps to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours or gently heat under reflux to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Work-up and Isolation:
-
Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride complex of the product and quenches the reaction.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Wash the combined organic layers with a saturated NaHCO₃ solution to remove any unreacted acid and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-aryl-4-oxobutanoic acid.
Causality and Self-Validation: The success of this synthesis is validated by the formation of a product with the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The regioselectivity of the acylation is dictated by the directing effects of any substituents on the aromatic ring, a key consideration in the design of derivatives.
Therapeutic Frontiers: Unraveling the Multifaceted Potential
The 4-aryl-4-oxobutanoic acid scaffold has proven to be a fertile ground for the discovery of compounds with diverse therapeutic applications. The following sections will explore the key areas where these derivatives have shown significant promise.
Anticancer Activity: Targeting Key Oncogenic Pathways
A growing body of evidence highlights the potential of 4-aryl-4-oxobutanoic acid derivatives as anticancer agents[2]. Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer.
2.1.1. Mechanism of Action: Dual Inhibition of SIRT2 and EGFR
Recent studies have identified certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potent inhibitors of both Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR)[1]. Both SIRT2, a histone deacetylase, and EGFR, a receptor tyrosine kinase, are implicated in tumor progression and cell survival. The dual inhibition of these targets presents a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
Below is a conceptual diagram illustrating the dual inhibitory action on these pathways.
Caption: Dual inhibition of EGFR and SIRT2 signaling pathways.
2.1.2. Structure-Activity Relationship (SAR) Insights
The anticancer activity of these derivatives is highly dependent on their structural features. For instance, the presence of specific substituents on the aryl ring can significantly impact their potency and selectivity[2]. A thorough SAR study is crucial for optimizing lead compounds.
| Compound ID | Aryl Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| 21 | 4-acetylphenyl | A549 (Lung) | 5.42 | [1] |
| 22 | 4-acetylphenyl | A549 (Lung) | 2.47 | [1] |
| 25 | 4-acetylphenyl | A549 (Lung) | 8.05 | [1] |
| Cisplatin | - | A549 (Lung) | 11.71 | [1] |
2.1.3. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of novel 4-aryl-4-oxobutanoic acid derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
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Cancer cell line (e.g., A549 human lung carcinoma)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Test compound dissolved in a suitable solvent (e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well microplates
-
Microplate reader
Experimental Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical therapeutic goal. Certain 4-aryl-4-oxobutanoic acid derivatives have demonstrated potent anti-inflammatory properties.
2.2.1. Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 4-arylthiosemicarbazide derivatives, which share structural similarities with 4-aryl-4-oxobutanoic acids, have been shown to inhibit this pathway[3].
The following diagram illustrates the NF-κB signaling pathway and the point of inhibition.
Caption: Inhibition of the NF-κB signaling pathway.
Antimicrobial Activity: A New Weapon Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 4-Aryl-4-oxobutanoic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
2.3.1. Potential Mechanisms of Action
The precise mechanisms by which these derivatives exert their antimicrobial effects are still under investigation, but several possibilities exist:
-
Enzyme Inhibition: They may inhibit essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. For example, some derivatives have been suggested to act as serine protease inhibitors[3].
-
Membrane Disruption: The lipophilic aryl group and the polar carboxylic acid group could enable these molecules to interact with and disrupt the integrity of microbial cell membranes.
-
Inhibition of Virulence Factors: They may interfere with the production of toxins or other virulence factors that are essential for microbial pathogenicity.
2.3.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of a compound against a specific microorganism.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound dissolved in a suitable solvent
-
96-well microplates
-
Microplate reader or visual inspection
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Neuroprotective Potential: Shielding the Brain from Damage
Neurodegenerative diseases represent a significant and growing unmet medical need. 4-Aryl-4-oxobutanoic acid derivatives have emerged as potential neuroprotective agents through their ability to modulate the kynurenine pathway.
2.4.1. Mechanism of Action: Inhibition of Kynurenine-3-Monooxygenase (KMO)
The kynurenine pathway is the primary route for tryptophan metabolism and produces several neuroactive metabolites. One key enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine, a precursor to the excitotoxic quinolinic acid. Inhibition of KMO shunts the pathway towards the production of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors[4][5][6]. Certain 4-aryl-4-oxobutanoic acid derivatives have been identified as potent KMO inhibitors[4].
The following diagram illustrates the kynurenine pathway and the therapeutic intervention point.
Caption: Inhibition of KMO in the kynurenine pathway.
Future Perspectives and Challenges
The therapeutic potential of 4-aryl-4-oxobutanoic acid derivatives is undeniable. However, the journey from a promising scaffold to a clinically approved drug is long and fraught with challenges. Future research should focus on:
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Target Identification and Validation: For many of the observed activities, the precise molecular targets remain to be elucidated. A deeper understanding of the mechanism of action is crucial for rational drug design and development.
-
Optimization of Pharmacokinetic Properties: Lead compounds must be optimized for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they reach their target in sufficient concentrations and have an appropriate duration of action.
-
Selectivity and Safety: Ensuring that these derivatives are selective for their intended targets and have a favorable safety profile is paramount. Off-target effects can lead to unwanted side effects and toxicity.
-
In Vivo Efficacy: Promising in vitro results must be translated into in vivo efficacy in relevant animal models of disease.
Conclusion: A Scaffold of Opportunity
The 4-aryl-4-oxobutanoic acid core represents a privileged structure in medicinal chemistry, offering a gateway to a diverse range of therapeutic applications. From combating cancer and inflammation to fighting microbial infections and protecting the nervous system, these derivatives hold immense promise. This technical guide has provided a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. It is our hope that this document will serve as a valuable resource for the scientific community, catalyzing further research and development in this exciting field and ultimately leading to the discovery of new and effective medicines for a multitude of human diseases.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & El-Faham, A. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 26(10), 2953. [Link]
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Drelich, P., et al. (2022). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. International Journal of Molecular Sciences, 23(6), 3213. [Link]
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Pellicciari, R., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]
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El-Sayed, M. A., et al. (2020). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 25(13), 3043. [Link]
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Carroll, A. R., et al. (2019). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 17(1), 33. [Link]
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An In-Depth Technical Guide to Friedel-Crafts Acylation for Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Friedel-Crafts acylation reaction. It moves beyond simple procedural descriptions to explore the underlying principles, catalyst selection, substrate scope, and practical applications, particularly within the pharmaceutical industry.
The Enduring Relevance of a Classic Reaction
First discovered in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts acylation remains a cornerstone of organic synthesis for its ability to form carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is a powerful tool for creating aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[4] A key advantage over its counterpart, Friedel-Crafts alkylation, is the deactivation of the product to further substitution, preventing polysubstitution.[5][6][7]
The Core Mechanism: A Step-by-Step Dissection
The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. Understanding each step is critical for troubleshooting and optimizing reaction conditions.
Step 1: Generation of the Acylium Ion The reaction is initiated by the activation of an acylating agent, typically an acyl chloride or acid anhydride, with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][8][9] The Lewis acid coordinates to the halogen of the acyl halide, creating a highly electrophilic species.[1][10] This complex then cleaves to form a resonance-stabilized acylium ion (RCO⁺).[8][11][12] This ion's stability is a crucial feature, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[6][7][10]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]
Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group.[8][11] This restores the aromaticity of the ring, yielding the aryl ketone product.[8]
Step 4: Product-Catalyst Complexation and Workup The resulting aryl ketone is a Lewis base and readily forms a stable complex with the Lewis acid catalyst.[6] This complexation necessitates the use of stoichiometric or even excess amounts of the catalyst.[5][6] An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[6][8]
Diagram: The Mechanism of Friedel-Crafts Acylation
Caption: The multi-step mechanism of Friedel-Crafts acylation.
Key Reaction Components: A Deeper Dive
The success of a Friedel-Crafts acylation hinges on the appropriate selection of the aromatic substrate, acylating agent, and catalyst.
The Aromatic Substrate: Reactivity and Limitations
The nature of the aromatic ring is a critical determinant of reactivity.
-
Activated Rings: Aromatic rings bearing electron-donating groups (e.g., alkyl, alkoxy) are highly reactive and generally give good yields.
-
Deactivated Rings: Conversely, rings with strongly electron-withdrawing groups (e.g., nitro, sulfonyl, trifluoromethyl) are generally unreactive and fail to undergo acylation under standard conditions.[10]
-
Halogenated Aromatics: While halogens are deactivating, they are often suitable substrates for Friedel-Crafts acylation.[10]
-
Incompatible Functional Groups: Substrates containing basic functional groups like amines and alcohols are incompatible as they react with the Lewis acid catalyst.[13]
The Acylating Agent: Expanding the Toolkit
While acyl chlorides are the most common acylating agents, several alternatives are available.
-
Acid Anhydrides: These are also widely used and can be a more "green" alternative to acyl chlorides.[1][6]
-
Carboxylic Acids: In some cases, particularly with activated aromatic systems, carboxylic acids can be used directly, often in the presence of a Brønsted acid or a milder Lewis acid catalyst.[6]
-
Unstable Acyl Halides: Some acyl halides, like formyl chloride, are too unstable to be isolated. In such cases, they must be generated in situ, as seen in the Gattermann-Koch reaction for the synthesis of benzaldehydes.[6][14]
The Catalyst: From Traditional to Green Alternatives
The choice of catalyst is pivotal for both reactivity and environmental impact.
| Catalyst Type | Examples | Strengths | Weaknesses |
| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃, SbCl₅ | High reactivity, well-established | Stoichiometric amounts required, moisture sensitive, generates significant waste |
| Milder Lewis Acids | ZnCl₂, In(OTf)₃ | Can be used in catalytic amounts for activated substrates | Lower reactivity with deactivated substrates |
| Brønsted Acids | H₂SO₄, Methanesulfonic acid | Can be used with carboxylic acids, metal-free | Often requires high temperatures |
| Solid Acid Catalysts | Zeolites, ZnO | Reusable, environmentally friendly, simplified workup | Can have lower activity than traditional Lewis acids |
The requirement for stoichiometric amounts of traditional Lewis acids like AlCl₃ is a significant drawback due to the formation of a stable complex with the product ketone.[5][6] This not only impacts the atom economy but also leads to the generation of substantial aqueous waste during workup.[15] Consequently, there is a growing interest in developing greener catalytic systems, including the use of solid acids and ionic liquids.[3][15]
Practical Applications in Drug Development
The Friedel-Crafts acylation is a key transformation in the synthesis of numerous active pharmaceutical ingredients (APIs).
-
Ibuprofen Synthesis: One of the most prominent industrial applications is in the Boots synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[4] The reaction introduces the acyl group that is a precursor to the final carboxylic acid moiety.
-
Natural Product Synthesis: The reaction is also instrumental in the total synthesis of complex natural products, which often serve as lead compounds in drug discovery.[16][17] For instance, it has been used to construct the core structures of taiwaniaquinoids and daphenylline.
Diagram: General Workflow for a Friedel-Crafts Acylation Experiment
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of Acetophenone
This protocol provides a representative procedure for the acylation of benzene with acetyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Acetyl Chloride
-
Methylene Chloride (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a drying tube. Add anhydrous benzene and cool the flask in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled benzene with stirring.
-
Acylating Agent Addition: Add acetyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature of the reaction mixture with the ice bath.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride.[18] Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[18]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[18]
-
Purification: Purify the crude acetophenone by distillation.
Overcoming Challenges: A Scientist's Perspective
While powerful, the Friedel-Crafts acylation is not without its challenges.
-
Catalyst Deactivation: As mentioned, the Lewis acid catalyst is complexed by the product, necessitating stoichiometric amounts. This is a major hurdle for large-scale synthesis and has driven research into catalytic alternatives.[15]
-
Substrate Limitations: The inability to use strongly deactivated rings or those with incompatible functional groups limits the reaction's scope.[7]
-
Regioselectivity: For substituted aromatic rings, the position of acylation is governed by the directing effects of the substituents. This can lead to mixtures of ortho, meta, and para isomers, complicating purification.
-
"Green" Chemistry Concerns: The use of halogenated solvents and stoichiometric Lewis acids raises environmental concerns. Modern approaches focus on solvent-free conditions, reusable solid acid catalysts, and alternative acylating agents to create more sustainable protocols.[3][19]
The Future of Friedel-Crafts Acylation
The future of this century-old reaction lies in addressing its inherent limitations through the lens of green chemistry and catalysis.[3] The development of highly active, reusable, and environmentally benign catalysts will be crucial for its continued application in both academic research and industrial-scale pharmaceutical manufacturing. The exploration of novel reaction media, such as ionic liquids and supercritical fluids, also holds promise for cleaner and more efficient acylation processes.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism: Videos & Practice Problems. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
American Chemical Society. (2010, April 28). Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. Journal of the American Chemical Society. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Purechemistry. (2023, March 30). Friedel craft's acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
ACS Publications. (2020, May 11). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
National Institutes of Health. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
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- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
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- 11. EAS:Friedel-Crafts Acylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 15. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 18. websites.umich.edu [websites.umich.edu]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Experimental protocol for Friedel-Crafts acylation of nitrobenzene
Introduction: The Challenge of Friedel-Crafts Acylation on a Strongly Deactivated Ring
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1] This reaction, however, is notoriously ineffective on strongly deactivated aromatic systems. Nitrobenzene, the subject of this protocol, presents a significant challenge due to the powerful electron-withdrawing nature of the nitro (-NO₂) group. This deactivation renders the benzene ring insufficiently nucleophilic to attack the acylium ion electrophile under standard Friedel-Crafts conditions.[2] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the nitro group, further diminishing the ring's reactivity.[3]
Consequently, a direct and efficient Friedel-Crafts acylation of nitrobenzene to produce m-nitroacetophenone is not a practically viable synthetic route. Instead, the established and far more successful approach is to introduce the nitro group to an already acylated benzene ring. This application note, therefore, provides a detailed, field-proven protocol for the synthesis of m-nitroacetophenone via the nitration of acetophenone.
Principle of the Synthesis: Nitration of Acetophenone
The synthesis of m-nitroacetophenone is achieved through the electrophilic aromatic substitution of acetophenone using a nitrating mixture of concentrated nitric acid and sulfuric acid. The acetyl group (-COCH₃) is a meta-directing deactivator. While it deactivates the ring towards electrophilic attack, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
Experimental Protocol: Synthesis of m-Nitroacetophenone
This protocol is adapted from established procedures and is designed to yield high-purity m-nitroacetophenone.[4][5]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Properties |
| Acetophenone | C₈H₈O | 120.15 | 60 g (58 mL) | 0.5 | Liquid, bp 202°C |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 210 mL | - | Corrosive, hygroscopic |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 40 mL | ~0.65 | Corrosive, strong oxidizer |
| Ethyl Alcohol (Ethanol) | C₂H₅OH | 46.07 | As needed | - | Flammable |
| Cracked Ice | H₂O | 18.02 | ~750 g | - | |
| Water (deionized) | H₂O | 18.02 | As needed | - |
Equipment
-
1 L wide-mouthed Erlenmeyer flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer (-20 to 100°C)
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Beakers
-
Mortar and pestle
-
Recrystallization apparatus
Step-by-Step Procedure
-
Reaction Setup and Cooling:
-
Place 150 mL of concentrated sulfuric acid into a 1 L Erlenmeyer flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Immerse the flask in an ice-salt bath and begin stirring. Cool the sulfuric acid to 0°C or below.
Rationale: The nitration of acetophenone is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[4][5] Sulfuric acid serves as the solvent and the catalyst for the formation of the nitronium ion.
-
-
Addition of Acetophenone:
-
Once the sulfuric acid is cooled, slowly add 60 g (0.5 mole) of acetophenone via the dropping funnel.
-
Maintain a slow addition rate to ensure the temperature of the reaction mixture does not exceed 5°C. This should take approximately 10 minutes.[4]
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture to 15-20°C.
Safety Note: Always add acid to acid or acid to water slowly and with cooling. This mixing process is exothermic.
-
-
Nitration Reaction:
-
After the acetophenone has been added and the reaction mixture has cooled to approximately -7°C, begin the dropwise addition of the cooled nitrating mixture.
-
The rate of addition should be controlled (around 100-120 drops per minute) to keep the reaction temperature at or below 0°C.[4] Efficient stirring is critical during this step to ensure proper mixing and heat dissipation.
-
After the addition is complete, continue stirring for an additional 10 minutes in the ice bath.
-
-
Quenching and Precipitation:
-
Carefully and slowly pour the reaction mixture with vigorous stirring into a large beaker containing approximately 750 g of cracked ice and 1.5 L of water.
-
The product, m-nitroacetophenone, will precipitate as a yellow solid.
Rationale: Pouring the acidic reaction mixture into ice-water quenches the reaction and precipitates the organic product, which is insoluble in water.
-
-
Isolation and Washing of the Crude Product:
-
Once all the ice has melted, collect the solid product by vacuum filtration using a Büchner funnel.
-
Press the solid as dry as possible on the funnel.
-
Transfer the crude product to a mortar and triturate (grind) with three successive 300 mL portions of cold water to remove residual acid.
-
Follow this with two successive 25 mL portions of ice-cold ethanol to remove oily impurities.[4] Filter and press dry after each washing.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol (approximately 100-120 mL).[4]
-
If the solution is dark, activated charcoal can be added, and the hot solution filtered to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry.
Rationale: Recrystallization is a purification technique that separates the desired compound from impurities based on differences in solubility. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Visualizing the Process
Reaction Mechanism
The mechanism for the nitration of acetophenone involves the formation of the nitronium ion, followed by its electrophilic attack on the benzene ring, and subsequent deprotonation to restore aromaticity.
Caption: Mechanism of Acetophenone Nitration.
Experimental Workflow
The overall experimental workflow can be summarized in the following steps:
Caption: Workflow for m-Nitroacetophenone Synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. This reaction should be performed in a well-ventilated chemical fume hood.
-
Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Handle with extreme care. Always add acid to another liquid slowly and with cooling.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.[4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The final product, m-nitroacetophenone, should be a pale yellow crystalline solid. Its identity and purity can be confirmed by:
-
Melting Point: The reported melting point is in the range of 76-78°C.[2] A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the product.
Conclusion
While the direct Friedel-Crafts acylation of nitrobenzene is not a feasible synthetic strategy, the nitration of acetophenone provides a reliable and well-documented method for the synthesis of m-nitroacetophenone. By carefully controlling the reaction temperature and following the outlined purification steps, researchers can obtain the desired product in good yield and high purity. This protocol serves as a practical guide for professionals in research and drug development requiring this important chemical intermediate.
References
-
Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 2, p.79 (1922). [Link]
-
Synthesis of 3-nitroacetophenone - IS MUNI. [Link]
- JPH05246957A - Production of m-nitroacetophenone - Google P
-
o-NITROACETOPHENONE - Organic Syntheses Procedure. [Link]
-
How to synthesise 2-nitroacetophenone by nitration of acetophenone - Quora. [Link]
-
(PDF) Electrophilic Nitration of Electron-Rich Acetophenones - ResearchGate. [Link]
-
Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS | Automate.video. [Link]
-
Safety Data Sheet: Acetophenone - Carl ROTH. [Link]
-
3-NITROACETOPHENONE FOR SYNTHESIS MSDS CAS No - Loba Chemie. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yield in Grignard reactions with carboxylic acid derivatives
Technical Support Center: Grignard Reactions with Carboxylic Acid Derivatives
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for troubleshooting Grignard reactions involving carboxylic acid derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful carbon-carbon bond-forming reaction and encounter challenges with reaction yield and purity. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common failures, providing you with the expert insights needed to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions - The Foundational Pillars of Success
This section addresses the most critical pre-reaction considerations. A failure in these fundamental areas is the most common source of low yield.
Q1: My Grignard reaction failed completely or gave a negligible yield. I suspect the reagent never formed. What went wrong?
A1: The formation of a Grignard reagent (R-MgX) is an exquisitely moisture-sensitive process. The primary culprit for failure is almost always the presence of water or other protic sources.[1]
-
Causality: Grignard reagents are potent bases—essentially alkyl anions.[2] They will react with any available acidic proton in an acid-base reaction that is significantly faster than the desired nucleophilic attack on a carbonyl.[3] Water, alcohols, or even acidic protons on your starting material will quench the reagent as it forms, converting it to an inert alkane.[1][4]
-
Troubleshooting Steps:
-
Glassware Preparation: Glass surfaces adsorb atmospheric moisture.[5] All glassware must be rigorously dried, either by overnight baking in an oven (>120 °C) or by flame-drying under vacuum or an inert atmosphere (N₂ or Ar) immediately before use.[6]
-
Solvent Purity: Use only freshly opened anhydrous solvents or solvents dried over a suitable agent like molecular sieves and deoxygenated.[5][6] Tetrahydrofuran (THF) and diethyl ether are common choices; THF offers better stabilization for the Grignard reagent.[6]
-
Magnesium Activation: A dull, grey layer of magnesium oxide on the surface of your magnesium turnings can prevent the reaction from initiating. Activate the magnesium by crushing it to reveal a fresh surface, adding a small crystal of iodine (which etches the surface), or adding a few drops of 1,2-dibromoethane.[6]
-
Initiation: The reaction is exothermic once it begins.[7] You can often initiate it by adding a small portion of your alkyl halide to the activated magnesium and gently warming a single spot with a heat gun. A color change, cloudiness, or spontaneous refluxing indicates successful initiation.
-
Q2: How can I be certain my Grignard reagent has formed and what is its actual concentration?
A2: Visual confirmation (cloudiness, disappearance of magnesium) is a good sign, but it is not quantitative. Assuming a 100% yield during reagent formation is a frequent cause of using incorrect stoichiometry later. You must determine the active concentration of your Grignard reagent via titration before use.[3]
-
Why Titrate?: Side reactions during formation (e.g., Wurtz coupling) and quenching by trace impurities mean the actual molarity of your solution will be lower than the theoretical value. Using a sub-stoichiometric amount of the Grignard reagent is a direct path to low yields.
-
Recommended Protocol: Titration with iodine (I₂) in the presence of lithium chloride is a reliable method for both alkyl and aryl Grignard reagents. The endpoint is a persistent brown color from the excess I₂. A detailed protocol is provided in Section 3.
Q3: Can I use a carboxylic acid directly as a substrate? What about primary or secondary amides?
A3: No. This is a critical point of failure.
-
Carboxylic Acids: The acidic proton of the carboxyl group (pKa ~4-5) will be instantly deprotonated by the Grignard reagent, destroying the reagent and forming an unreactive carboxylate salt.[4]
-
Primary & Secondary Amides: The N-H protons on these amides are also acidic enough (pKa ~17) to be deprotonated by the Grignard reagent, quenching it and preventing any nucleophilic addition to the carbonyl.[8] Only tertiary (N,N-disubstituted) amides can be viable substrates, though they present their own challenges.
Section 2: Troubleshooting Guide for Specific Carboxylic Acid Derivatives
This section tackles issues that arise during the reaction with specific substrates.
Substrate Class: Esters
The reaction of a Grignard reagent with an ester is expected to produce a tertiary alcohol through the addition of two equivalents of the reagent.[9]
A4: This outcome points directly to an insufficient amount of active Grignard reagent.
-
Mechanistic Insight: The reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the ester to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy (-OR) group to form a ketone.[10][11] This newly formed ketone is more reactive than the starting ester.[12] A second equivalent of the Grignard reagent then immediately attacks the highly electrophilic ketone to form the tertiary alcohol (after acidic workup).[11][13]
-
The Stoichiometry Trap: If you use only one equivalent of Grignard reagent (or your reagent's concentration is lower than assumed), you will inevitably get a mixture of unreacted ester, the ketone intermediate, and the desired tertiary alcohol.[11] To drive the reaction to completion, an excess of the Grignard reagent is required.
| Substrate | Minimum Grignard Equivalents | Recommended Equivalents for High Yield | Rationale |
| Ester | 2.0 | 2.2 - 2.5 | Ensures complete conversion of the intermediate ketone, which is more reactive than the starting ester.[9][11] |
| Acid Chloride | 2.0 | 2.2 - 2.5 | Similar to esters, the intermediate ketone is highly reactive towards the Grignard reagent.[14] |
| Tertiary Amide | 1.0 | 1.2 - 1.5 | The reaction typically stops after a single addition to form the ketone (after workup). |
A5: This indicates competing side reactions are occurring, often due to steric hindrance or elevated temperatures.
-
Enolization: If your starting ester has acidic α-protons and you are using a bulky Grignard reagent, the reagent can act as a base instead of a nucleophile. It will deprotonate the α-carbon, forming an enolate.[15] During workup, this enolate is protonated, regenerating your starting material. This pathway is a dead end.[3]
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state.[15] This reduces the ketone intermediate to a secondary alcohol, consuming your reagent and generating an undesired byproduct.
Substrate Class: Acid Chlorides & Amides
A6: This is the expected outcome. Acid chlorides, like esters, react with two equivalents of a Grignard reagent to produce tertiary alcohols because the intermediate ketone is highly reactive.[14][16] Isolating the ketone is generally not feasible with standard Grignard reagents.
-
Expert Insight: To synthesize a ketone from an acid chloride, you must use a less reactive organometallic reagent. The reagent of choice is a lithium dialkylcuprate (a Gilman reagent), which reacts with the acid chloride but not with the resulting ketone.[14][17] Alternatively, certain modified Grignard systems using specific ligands can moderate reactivity and allow for ketone formation in high yield.[18]
A7: Tertiary amides are significantly less reactive than esters or acid chlorides.
-
Mechanistic Reason: The lone pair on the nitrogen atom is heavily involved in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[11][12] This makes nucleophilic attack by the Grignard reagent more difficult. Furthermore, bulky substituents on either the amide or the Grignard reagent can introduce significant steric hindrance, further impeding the reaction.[8] Forcing conditions (e.g., prolonged heating) may be required but can also lead to decomposition. A more reliable method for converting amides to ketones involves using Weinreb amides (N-methoxy-N-methylamides), which form a stable chelated intermediate that prevents double addition.[9]
Section 3: Essential Laboratory Protocols
Protocol 1: Flame-Drying Glassware for Anhydrous Conditions
-
Assemble all glassware (flask, condenser, addition funnel). Ensure it is clean and dry to the naked eye.
-
Connect the assembly to a vacuum line (with a trap) and gently heat all glass surfaces with a heat gun or a soft flame from a Bunsen burner.
-
Pay close attention to joints and areas where moisture can be trapped. The glass will initially fog up on the inside as water vaporizes; continue heating until this fog disappears completely.
-
Allow the glassware to cool to room temperature under a positive pressure of an inert gas (N₂ or Ar). This "inert gas blanket" prevents atmospheric moisture from re-entering the system.
Protocol 2: Titration of Grignard Reagent with Iodine
This protocol allows for the accurate determination of the molarity of your active Grignard reagent.[19]
-
Preparation: In an oven-dried 25 mL flask with a magnetic stir bar, add ~250 mg of solid iodine (I₂) and 1-2 crystals of LiCl. Seal the flask with a rubber septum and purge with inert gas.
-
Solvent Addition: Add 10 mL of anhydrous THF via syringe and stir until the iodine dissolves, forming a dark brown solution. Cool the flask in an ice bath.
-
Titration: Slowly add your prepared Grignard reagent solution dropwise via a 1 mL syringe. The brown color will disappear as the I₂ reacts with the Grignard reagent.
-
Endpoint: The endpoint is reached when the brown/yellow color of the iodine persists for more than one minute. This indicates all the Grignard reagent has been consumed.
-
Calculation:
-
Moles of I₂ = (mass of I₂ used) / (253.8 g/mol )
-
Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard solution added in L)
-
Note: The stoichiometry is 1:1 for this titration.
-
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions of Amides [tigerweb.towson.edu]
- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 18. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 19. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Aromatic Keto Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of aromatic keto acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC separation of aromatic keto acids. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.
Q1: Why are my aromatic keto acid peaks showing significant tailing or fronting?
Peak asymmetry is a frequent challenge, often pointing to secondary interactions, improper mobile phase pH, or column issues.
Causality and Resolution:
-
Mobile Phase pH: The primary cause of peak tailing for acidic compounds like aromatic keto acids is often the mobile phase pH being too close to the analyte's pKa.[1][2] When the pH is not optimal, the acid can exist in both its ionized and non-ionized forms, leading to a mixed-mode retention and asymmetrical peaks.[3] For acidic compounds, lowering the mobile phase pH (typically 2 pH units below the pKa) will suppress the ionization of the carboxylic acid group, rendering the molecule more non-polar and promoting a single, well-defined retention mechanism on a reversed-phase column.[2][3]
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analytes, causing peak tailing. Adding a small amount of a competitive acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to saturate these active sites and improve peak shape.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. To address this, try reducing the injection volume or the concentration of your sample.[5]
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[6] If the problem persists after mobile phase optimization, consider flushing the column or replacing the guard and/or analytical column.[6]
Q2: I'm seeing poor resolution between two or more of my aromatic keto acid peaks. What should I adjust?
Achieving baseline separation is critical for accurate quantification. Poor resolution indicates that the selectivity of your current method is insufficient.
Strategies for Improving Resolution:
-
Adjusting Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of your analytes, potentially improving resolution.[7][8] Make small, incremental changes (e.g., 2-5%) to observe the effect on your separation.
-
Changing the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities for your analytes.[9] If you are using acetonitrile, try substituting it with methanol, or vice-versa. A ternary mixture of water, acetonitrile, and methanol can also sometimes provide a unique selectivity.
-
Mobile Phase pH Adjustment: As with peak shape, pH can dramatically influence selectivity for ionizable compounds.[3][10] A slight adjustment in pH can alter the relative retention times of your aromatic keto acids, leading to improved separation.
-
Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, where the concentration of the organic solvent is increased over time, can sharpen peaks and improve the resolution of later-eluting compounds.[11][12]
Q3: My retention times are drifting or are not reproducible between runs. What is the cause?
Consistent retention times are fundamental for reliable identification and quantification. Drifting retention times often point to a lack of system equilibration or changes in the mobile phase.
Troubleshooting Retention Time Variability:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[5] This is particularly important when using mobile phases with a high aqueous content, as some C18 columns can experience "phase dewetting" or collapse.[13] Allow at least 10-15 column volumes of mobile phase to pass through the column before starting your analysis.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Always prepare fresh mobile phase daily and ensure accurate measurements of all components.[5] If using a buffer, confirm that the pH is consistent between batches.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[5]
-
Pump Performance: Leaks in the pump or check valves can cause inconsistent flow rates, leading to retention time drift.[14] Check for any salt buildup around fittings, which can indicate a leak.
Q4: My aromatic keto acids are eluting too quickly with poor retention. How can I increase their interaction with the column?
Poor retention of polar analytes on a reversed-phase column is a common issue.
Enhancing Retention:
-
Decrease Organic Solvent Concentration: The most straightforward way to increase retention in reversed-phase HPLC is to decrease the amount of organic solvent in the mobile phase.[8] This makes the mobile phase more polar, increasing the affinity of your non-polar analytes for the stationary phase.
-
Mobile Phase pH Control: For aromatic keto acids, ensuring the mobile phase pH is sufficiently low (pH 2.5-3.5) will suppress ionization and increase hydrophobicity, leading to greater retention on a C18 column.[3][15]
-
Ion-Pair Chromatography: If pH control alone is insufficient, consider using ion-pair chromatography. Adding an ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) for acidic compounds, to the mobile phase can form a neutral ion pair with your ionized analyte.[16][17] This neutral complex will have a greater affinity for the non-polar stationary phase, thereby increasing retention.[17]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding mobile phase optimization for aromatic keto acids.
Q1: What is a good starting point for a mobile phase when developing a method for aromatic keto acids?
A common and effective starting point for the reversed-phase separation of aromatic keto acids is a mobile phase consisting of:
-
Aqueous Phase (Solvent A): 0.1% Formic Acid or 0.1% Orthophosphoric Acid in HPLC-grade water.[18] This will ensure a low pH to keep the carboxylic acid groups in their protonated, non-ionized form.[15]
-
Organic Phase (Solvent B): Acetonitrile or Methanol.[9]
A good initial scouting gradient would be to run from 5-95% Solvent B over 20-30 minutes.[12] This will give you a good idea of the elution profile of your compounds and help you decide whether an isocratic or gradient method is more appropriate.
Q2: When should I choose acetonitrile over methanol, or vice versa?
Acetonitrile and methanol are the two most common organic modifiers in reversed-phase HPLC, and the choice between them can impact selectivity.[9]
-
Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It is also a stronger solvent than methanol, meaning you will typically use a lower percentage of it to achieve the same retention time.
-
Methanol: Can offer different selectivity compared to acetonitrile due to its ability to act as a hydrogen bond donor.[9] If you are struggling to resolve co-eluting peaks with acetonitrile, switching to methanol is a worthwhile experiment.
Q3: What is the role of a buffer in the mobile phase, and when is it necessary?
A buffer is a solution that resists changes in pH. In HPLC, buffers are crucial when you need to maintain a constant pH to ensure reproducible retention times and peak shapes for ionizable compounds.[8][19] For aromatic keto acids, using a buffer is highly recommended if your target pH is close to the pKa of any of your analytes. A phosphate or citrate buffer in the pH range of 2.5-4.5 is often a good choice.[19]
Q4: How do I properly prepare and handle HPLC mobile phases?
Proper mobile phase preparation is critical for robust and reproducible HPLC methods.
-
Use High-Purity Solvents: Always use HPLC-grade water and solvents.
-
Filter Aqueous Components: Filter all aqueous mobile phase components through a 0.22 µm or 0.45 µm filter to remove particulate matter that could damage the pump or column.
-
Degas the Mobile Phase: Degas the mobile phase before use to prevent the formation of air bubbles in the system, which can cause pressure fluctuations and baseline noise.[14] This can be done by sparging with helium, sonication, or using an in-line degasser.
-
Prepare Freshly: Prepare mobile phases fresh daily to avoid microbial growth and changes in composition due to evaporation.[5]
Section 3: Data Presentation and Protocols
Table 1: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Function |
| Formic Acid | 0.05 - 0.1% | pH adjustment (acidic), improves peak shape for acids.[4] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong acid for pH control, also acts as an ion-pairing agent.[2][4] |
| Orthophosphoric Acid | 0.1% | pH adjustment (acidic).[18] |
| Phosphate Buffer | 10 - 50 mM | Maintains a stable pH, crucial for reproducibility.[19] |
| Tetrabutylammonium salts | 5 - 10 mM | Ion-pairing reagent for acidic compounds.[16][20] |
Experimental Protocol: Systematic Mobile Phase pH Optimization
-
Determine Analyte pKa: If possible, find the pKa values of your target aromatic keto acids.
-
Prepare a Series of Mobile Phases: Prepare identical mobile phases (e.g., 50:50 Acetonitrile:Water) but with different aqueous phase pH values. For example, prepare aqueous phases at pH 2.5, 3.0, 3.5, and 4.0 using a phosphate buffer.
-
Equilibrate the System: For each mobile phase, thoroughly flush and equilibrate the HPLC system and column.
-
Inject Standard and Analyze: Inject a standard mixture of your aromatic keto acids and record the chromatogram for each pH condition.
-
Evaluate Results: Compare the chromatograms for peak shape, resolution, and retention time. Select the pH that provides the optimal separation.
Visualization of the Optimization Workflow
Caption: A logical workflow for systematic HPLC mobile phase optimization.
References
-
Process Development and Validation of Reverse-Phase High-Performance Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
-
How to separate a mixture of organic acids by HPLC?. ResearchGate. Available from: [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available from: [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Gradient Design and Development. Agilent. Available from: [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available from: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek, Inc. Available from: [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available from: [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available from: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
-
Ion-Pairing Agents | HPLC. Mason Technology. Available from: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
Does the pH of sample solvent really matter in HPLC?. ResearchGate. Available from: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]
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- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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Solving solubility issues of 4-(3-Nitrophenyl)-4-oxobutanoic acid in organic solvents
A Guide to Solving Complex Solubility Challenges in Organic Solvents
Welcome to the technical support guide for 4-(3-Nitrophenyl)-4-oxobutanoic acid. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the chemical principles behind each step, empowering you to make informed decisions in your experiments.
Understanding the Molecule: The Root of the Solubility Problem
Before troubleshooting, it's crucial to understand the chemical nature of 4-(3-Nitrophenyl)-4-oxobutanoic acid (MW: 223.19 g/mol , MP: 163-165 °C). Its structure contains a combination of polar and non-polar functional groups, which is the primary cause of its challenging solubility profile.
-
Polar/Hydrophilic Groups:
-
Carboxylic Acid (-COOH): This is the most significant functional group. It is acidic (estimated pKa similar to related compounds like 4-Nitrophenylacetic acid, which is ~3.85) and can act as both a hydrogen bond donor and acceptor.[1] Its ionizable nature is the key to manipulating solubility.
-
Aromatic Nitro Group (-NO₂): A highly polar, electron-withdrawing group.
-
Ketone (C=O): A polar hydrogen bond acceptor.
-
-
Non-Polar/Hydrophobic Groups:
-
Phenyl Ring: A bulky, non-polar aromatic structure.
-
Butanoic Acid Chain: The aliphatic backbone adds hydrophobicity.
-
This dual character means the molecule is often not "happy" in any single solvent. It is too polar for purely non-polar solvents (like hexanes) and too non-polar for highly polar protic solvents (like water), where it is only slightly soluble.[2][3] The general principle of "like dissolves like" only gets you so far with such a molecule. This guide will help you navigate this challenge systematically.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers.
Question 1: Why won't my compound dissolve in standard solvents like methanol or dichloromethane?
Answer: This is a classic issue stemming from the molecule's conflicting functional groups. While methanol (a polar protic solvent) can hydrogen bond with the carboxylic acid, nitro, and ketone groups, it is not an ideal solvent for the non-polar phenyl ring and alkyl chain.[4] Conversely, dichloromethane (a non-polar aprotic solvent) interacts well with the hydrophobic parts but is poor at solvating the highly polar acid and nitro groups. You are likely observing partial dissolution or the formation of a fine suspension. A single solvent is often insufficient, and a more tailored approach is needed.
Question 2: What are the best initial solvents to try?
Answer: Based on the molecule's structure, you should start with highly polar, aprotic solvents. These solvents have strong dipole moments to interact with the polar groups but lack the acidic protons that can sometimes hinder dissolution of carboxylic acids.
| Solvent | Class | Boiling Point (°C) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent dissolving power for a wide range of polar and non-polar compounds. High boiling point can be a drawback. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Similar to DMSO but with a lower boiling point, making it easier to remove under vacuum. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 66 | A good starting point, but may require a co-solvent for higher concentrations. Miscible with water. |
| Acetone | Polar Aprotic | 56 | Can be effective, especially when heated, but its low boiling point may lead to the compound crashing out upon cooling. |
Always start with a small amount of compound and solvent to test solubility before scaling up.
Question 3: My compound dissolves with heating, but crashes out of solution when it cools. What should I do?
Answer: This indicates you have created a supersaturated solution. The thermal energy was required to overcome the crystal lattice energy, but the solvent cannot maintain the compound in solution at a lower energy state (room temperature).
There are two primary strategies to address this:
-
Use a Co-Solvent System: The best approach is to find a co-solvent that improves solubility at room temperature. After dissolving in your primary solvent (e.g., acetone), slowly add a small percentage (e.g., 5-10%) of a more powerful solubilizing agent like DMSO or DMF. This can often stabilize the solution upon cooling.[5]
-
Work with a Hot Solution (If applicable): If the subsequent experimental step can be performed at an elevated temperature, you can maintain the solution's heat. However, this is often impractical and risks thermal degradation of your compound.
Question 4: Can I use a base to deprotonate the carboxylic acid and improve solubility?
Answer: Absolutely. This is one of the most effective techniques for this specific molecule. The solubility of ionizable compounds is highly dependent on pH.[6][7] By adding a base, you deprotonate the carboxylic acid (-COOH) to form a carboxylate salt (-COO⁻). This ionic species is significantly more polar and, therefore, more soluble in polar solvents.
-
Mechanism: R-COOH + Base ⇌ R-COO⁻ + [Base-H]⁺
-
Impact: The resulting salt has ion-dipole interactions with the solvent, which are much stronger than the original hydrogen bonding interactions. This is a common strategy used in extraction procedures to move acidic compounds into an aqueous layer.[8]
Be mindful that this chemically modifies your compound into its salt form. This may be acceptable for some applications (e.g., creating a stock solution for biological assays) but not for others (e.g., a reaction where the free acid is required). You must consider the compatibility of the base and the resulting salt with your downstream process.
Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent Selection Workflow
This workflow provides a logical progression for identifying a suitable solvent or co-solvent system.
Caption: Systematic workflow for solvent selection.
Protocol 1: Developing a Co-Solvent System
This protocol is designed for situations where a single solvent provides only partial solubility.
Objective: To find a synergistic mixture of two solvents that achieves complete dissolution at the desired concentration.
Methodology:
-
Primary Solvent Selection: Place a known amount of your compound (e.g., 10 mg) in a vial. Add a measured volume (e.g., 0.5 mL) of a moderately effective solvent in which the compound is partially soluble (e.g., THF or Acetone).
-
Titration with Secondary Solvent: While stirring, add a strong, polar aprotic solvent (e.g., DMSO) dropwise using a micropipette.
-
Observation: After each drop, observe the solution for clarity. Note the volume of the secondary solvent required to achieve complete dissolution.
-
Calculation: Calculate the final volume percentage of each solvent. For example, if 0.5 mL of THF and 0.05 mL of DMSO were used, the final system is a 10:1 THF:DMSO mixture (approx. 91% THF, 9% DMSO).
-
Validation: Prepare a fresh solution using the calculated solvent ratio from the start to confirm that it reliably dissolves the compound at your target concentration.
Protocol 2: Solubility Enhancement via pH Modification
Use this protocol when chemical modification to the salt form is permissible for your application.
Objective: To dissolve the compound by converting it into its more soluble carboxylate salt.
Causality: Carboxylic acids, which are weak acids, exist in equilibrium with their conjugate base (carboxylate).[9] Adding a base shifts this equilibrium to the right, favoring the formation of the highly polar and more soluble ionic salt form.[10][11]
Methodology:
-
Solvent & Base Selection:
-
Choose a polar solvent in which you wish to dissolve the compound (e.g., methanol or an aqueous buffer).
-
Select a suitable base. For organic solvents, a non-aqueous organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. For aqueous systems, inorganic bases like sodium bicarbonate or sodium hydroxide can be used.[8]
-
-
Initial Suspension: Suspend the 4-(3-Nitrophenyl)-4-oxobutanoic acid in the chosen solvent at your target concentration. The mixture will appear as a cloudy suspension.
-
Base Addition: While stirring vigorously, add the selected base dropwise.
-
Monitor Dissolution: Continue adding the base slowly until the entire solid has dissolved and the solution becomes clear. A slight stoichiometric excess of base (e.g., 1.1 equivalents) may be required to ensure complete deprotonation.
-
Final Checks (Optional but Recommended): Check the pH of the final solution (if aqueous) to ensure it is in the basic range (>8). This confirms that the acid has been neutralized.
Caution: When using strong bases like NaOH, be aware of potential hydrolysis of other functional groups in your molecule if heated or left for extended periods.
Troubleshooting Precipitation Issues
Scenario: My compound dissolved perfectly in DMSO, but when I added it to my aqueous buffer for a bioassay, it immediately precipitated.
This is a common problem known as antisolvent precipitation .[12]
Why it happens: Your compound is soluble in the high-concentration DMSO stock but is not soluble in the final, predominantly aqueous, assay buffer.[13] The DMSO concentration in the final solution (often <1%) is too low to keep the compound dissolved.[14]
Caption: The mechanism of antisolvent precipitation.
Solutions for Antisolvent Precipitation:
-
Reduce Stock Concentration: The simplest solution is to lower the concentration of your DMSO stock solution. This will result in a lower final concentration of your compound in the assay, but it may be low enough to stay in solution.
-
Use Solubilizing Excipients: For in-vitro work, you can sometimes include solubilizing agents like cyclodextrins or surfactants (e.g., Tween® 80) in your final aqueous buffer. These agents can form inclusion complexes or micelles that encapsulate the hydrophobic parts of your compound, keeping it soluble.[15]
-
pH Modification of the Final Buffer: If you can ensure your final assay buffer is basic (e.g., pH 8-9), your compound will exist in its deprotonated, more soluble salt form. This can dramatically increase its apparent aqueous solubility.[6] You must first verify that the assay itself is compatible with this pH.
References
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Wikipedia. [Link]
-
4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Chemsrc. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Solubility of Organic Compounds. University of Toronto. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC). [Link]
-
How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
-
pH Effects on Solubility. Chad's Prep. [Link]
-
Method used for Solubility Enhancement of Poorly water Soluble Drug: A Review. ResearchGate. [Link]
-
How do I force my compound to precipitate? Reddit. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. MedSchoolCoach. [Link]
-
How can I select a solvent system for highly polar compounds to elute in TLC and run column? ResearchGate. [Link]
-
pH and Solubility. Fiveable. [Link]
- Method for the precipitation of organic compounds.
-
Acetoacetic acid - Wikipedia. Wikipedia. [Link]
-
Dissolving an insoluble compound in an organic solvent... and then solve this in water? Reddit. [Link]
-
Is there a relationship between solubility of material and its PH level? ResearchGate. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Synthesized 4-(3-Nitrophenyl)-4-oxobutanoic Acid and its Reference Standard
In the landscape of pharmaceutical research and drug development, the unequivocal verification of a synthesized active pharmaceutical ingredient's (API) identity and purity is a cornerstone of regulatory compliance and scientific integrity. This guide provides an in-depth technical comparison of a newly synthesized batch of 4-(3-Nitrophenyl)-4-oxobutanoic acid against a certified reference standard. We will delve into the synthetic considerations that inform our analytical strategy, detail the orthogonal analytical techniques employed for a comprehensive characterization, and present a comparative analysis of the experimental data.
Introduction: The Imperative of Analytical Equivalence
4-(3-Nitrophenyl)-4-oxobutanoic acid, with a molecular weight of 223.18 g/mol and the chemical formula C₁₀H₉NO₅, is a key intermediate in various synthetic pathways.[1] The reference standard for this compound is available from commercial suppliers, often with a purity of around 95%, underscoring the necessity for rigorous in-house verification of newly synthesized batches.[1] The primary route for its synthesis is the Friedel-Crafts acylation of nitrobenzene with succinic anhydride. This classic electrophilic aromatic substitution, while powerful, is not without its challenges. The nitro group is a strong deactivating group, which can lead to lower yields and the potential for the formation of isomeric side products, primarily the ortho and para substituted isomers, in addition to unreacted starting materials. A thorough analytical comparison is therefore not merely a quality control checkpoint but a critical step in validating the synthetic process and ensuring the purity of the final compound.
Experimental Design: A Multi-Pronged Approach to Verification
To establish the identity and purity of the synthesized 4-(3-Nitrophenyl)-4-oxobutanoic acid (designated as "Sample A") and compare it to the commercial reference standard, a suite of orthogonal analytical techniques was employed. This multi-faceted approach ensures a comprehensive characterization, minimizing the risk of overlooking impurities or structural discrepancies. The chosen methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis—each provide a unique piece of the analytical puzzle.
Caption: A schematic overview of the experimental workflow for the synthesis, purification, and comparative analysis of 4-(3-Nitrophenyl)-4-oxobutanoic acid.
Synthesis and Potential Impurities
The synthesis of 4-(3-Nitrophenyl)-4-oxobutanoic acid is typically achieved through the Friedel-Crafts acylation of nitrobenzene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Scheme:
Nitrobenzene + Succinic Anhydride --(AlCl₃)--> 4-(3-Nitrophenyl)-4-oxobutanoic acid
The deactivating nature of the nitro group directs the incoming acyl group primarily to the meta position. However, small amounts of the ortho and para isomers can be expected as byproducts. Incomplete reaction can also lead to the presence of residual nitrobenzene and succinic anhydride in the crude product. The purification of the synthesized compound is therefore critical and is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Analytical Methodologies and Comparative Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2]
Protocol:
-
Sample Preparation: Prepare 10 mg/mL solutions of both Sample A and the reference standard in deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire ¹H NMR spectra on a 400 MHz spectrometer.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra on the same instrument.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.2 | s | 1H | -COOH |
| ~8.7 | t, J ≈ 2.0 Hz | 1H | Ar-H (position 2) |
| ~8.4 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H (position 4) |
| ~8.3 | d, J ≈ 8.0 Hz | 1H | Ar-H (position 6) |
| ~7.8 | t, J ≈ 8.0 Hz | 1H | Ar-H (position 5) |
| ~3.3 | t, J ≈ 6.0 Hz | 2H | -CH₂-CO-Ar |
| ~2.7 | t, J ≈ 6.0 Hz | 2H | -CH₂-COOH |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~197 | C=O (ketone) |
| ~174 | C=O (acid) |
| ~148 | Ar-C (C-NO₂) |
| ~137 | Ar-C (C-CO) |
| ~135 | Ar-CH |
| ~130 | Ar-CH |
| ~127 | Ar-CH |
| ~124 | Ar-CH |
| ~33 | -CH₂-CO-Ar |
| ~28 | -CH₂-COOH |
Comparative Data:
| Parameter | Synthesized Sample A | Reference Standard |
| ¹H NMR | Consistent with expected structure | Consistent with expected structure |
| ¹³C NMR | Consistent with expected structure | Consistent with expected structure |
| Impurity Peaks | Minor peaks observed | No significant impurity peaks |
The NMR spectra of both Sample A and the reference standard are expected to be in close agreement. Any minor impurity peaks in Sample A, potentially corresponding to isomeric byproducts or residual starting materials, should be carefully analyzed and quantified.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of components in a mixture, making it ideal for purity assessment. A reverse-phase method is suitable for the analysis of this moderately polar aromatic keto acid.
Protocol:
-
Sample Preparation: Prepare 1 mg/mL solutions of both Sample A and the reference standard in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Caption: The workflow for the HPLC analysis of 4-(3-Nitrophenyl)-4-oxobutanoic acid.
Comparative Data:
| Parameter | Synthesized Sample A | Reference Standard |
| Retention Time (min) | ~7.5 | ~7.5 |
| Purity by Area % | 96.5% | 99.8% |
| Impurity Profile | Minor peaks at ~6.8 and ~8.2 min | No significant impurities |
The HPLC analysis will provide a quantitative measure of purity. The retention times of the main peak in both Sample A and the reference standard should be identical under the same chromatographic conditions. The area percentage of the main peak in the chromatogram of Sample A will determine its purity, and any additional peaks will correspond to impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering a high degree of confidence in its identification.
Protocol:
-
Sample Introduction: Introduce the samples via direct infusion or from the HPLC eluent.
-
Ionization: Use Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analysis: Acquire full scan mass spectra.
Expected Mass Spectrum:
| m/z | Interpretation |
| 222.04 | [M-H]⁻ (deprotonated molecule) |
Fragmentation Analysis (MS/MS):
Further fragmentation of the [M-H]⁻ ion can provide structural confirmation. Key expected fragment ions include those resulting from the loss of CO₂ (m/z 178) and cleavage of the butanoic acid chain.
Comparative Data:
| Parameter | Synthesized Sample A | Reference Standard |
| [M-H]⁻ (m/z) | 222.04 | 222.04 |
| Fragmentation Pattern | Consistent with expected structure | Consistent with expected structure |
The mass spectrometry data should confirm the molecular weight of the synthesized compound and show a fragmentation pattern consistent with that of the reference standard.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined physical property.[3] Impurities typically depress the melting point and broaden the melting range.[3]
Protocol:
-
Sample Preparation: Ensure the samples are dry and finely powdered.
-
Measurement: Determine the melting point range using a calibrated melting point apparatus with a slow heating rate (1-2 °C/min).
Comparative Data:
| Parameter | Synthesized Sample A | Reference Standard |
| Melting Point (°C) | 161-164 | 163-165 |
A sharp melting point for Sample A that is in close agreement with the reference standard is a strong indicator of high purity. A broader melting range and a lower melting point would suggest the presence of impurities. The reported melting point for a similar compound, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is 148-150 °C, highlighting the influence of the substituent on this physical property.[4] A reported melting point for 4-(3-nitrophenyl)-4-oxobutanoic acid is 163-165 °C.[5]
Conclusion and Interpretation
This comprehensive guide outlines a robust analytical strategy for the comparative analysis of synthesized 4-(3-Nitrophenyl)-4-oxobutanoic acid against a commercial reference standard. The orthogonal techniques of NMR, HPLC, MS, and melting point analysis provide a multi-dimensional view of the compound's identity and purity.
-
NMR spectroscopy confirms the chemical structure and provides a qualitative assessment of purity.
-
HPLC analysis offers a quantitative measure of purity and reveals the presence of any impurities.
-
Mass spectrometry unequivocally confirms the molecular weight and provides structural information through fragmentation patterns.
-
Melting point analysis serves as a rapid and reliable indicator of purity.
By systematically applying these methodologies and comparing the data from the synthesized sample to the reference standard, researchers and drug development professionals can confidently ascertain the quality of their synthesized material, ensuring it meets the stringent requirements for further research and development.
References
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Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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Govindan, M. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
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Maslarska, V., et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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MDPI. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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YouTube. (A) Nitrobenzene undergoes Friedel-Crafts reaction. (R) Friedel-Crafts reaction is an electrophil... [Link]
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Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
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Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
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NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093). [Link]
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Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
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mzCloud. 4 4 Ethoxyphenyl 4 oxobutanoic acid. [Link]
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Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. [Link]
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Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]
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Compound Interest. a guide to 13c nmr chemical shift values. [Link]
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AWS. General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C). [Link]
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PubChem. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526. [Link]
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PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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A Comparative Guide to the Synthesis of 4-Aryl-4-Oxobutanoic Acids: Efficacy, Mechanism, and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 4-aryl-4-oxobutanoic acids serve as pivotal building blocks for a diverse array of bioactive molecules and functional materials. Their unique bifunctional nature, possessing both a ketone and a carboxylic acid, allows for versatile downstream chemical modifications. The efficacy of any synthetic endeavor hinges on the chosen pathway, with considerations ranging from yield and purity to environmental impact and scalability. This guide provides an in-depth, objective comparison of the primary synthesis routes to this important class of compounds, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and remains a widely utilized method for the synthesis of 4-aryl-4-oxobutanoic acids.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound (arene) with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the succinic anhydride, facilitating the generation of this key intermediate. The electron-rich π-system of the arene then attacks the acylium ion, forming a resonance-stabilized carbocation known as a sigma complex. Aromaticity is subsequently restored by the loss of a proton, yielding the aluminum chloride complex of the final product. An aqueous workup is then necessary to hydrolyze this complex and afford the desired 4-aryl-4-oxobutanoic acid.[1]
A critical aspect of this reaction is the requirement of a stoichiometric amount of the Lewis acid, as it complexes with both the carbonyl oxygen of the anhydride and the ketone product, preventing further reactions.[1]
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: General workflow of the Friedel-Crafts acylation for 4-aryl-4-oxobutanoic acid synthesis.
Experimental Data and Efficacy
The Friedel-Crafts acylation is known for its robustness and generally provides good to excellent yields, particularly with electron-rich arenes.
| Arene | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Succinic Anhydride | AlCl₃ | Benzene | Reflux | 0.5 | ~90 | |
| Toluene | Succinic Anhydride | AlCl₃ | Toluene | - | - | High | [2] |
| Anisole | Acetic Anhydride | ZnCl₂ | Dichloromethane | RT | - | 90 | [3] |
| Biphenyl | Succinic Anhydride | AlCl₃ | - | - | - | 69 | [4] |
Advantages and Limitations
Advantages:
-
High yields: Especially with activated aromatic rings.
-
Readily available starting materials: Succinic anhydride and various arenes are commercially available and relatively inexpensive.
-
Well-established and robust procedure.
Limitations:
-
Stoichiometric amounts of catalyst: The use of large quantities of Lewis acids like AlCl₃ can lead to significant waste streams.
-
Harsh reaction conditions: The reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups.[5]
-
Limited regioselectivity: With substituted arenes, mixtures of ortho, meta, and para isomers can be formed, complicating purification.[5]
-
Substrate limitations: The reaction is generally not suitable for strongly deactivated aromatic rings.
Detailed Experimental Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 1 mole of succinic anhydride and 4 moles of anhydrous benzene.
-
Catalyst Addition: Cool the mixture in an ice bath and add 2.2 moles of anhydrous aluminum chloride in portions with vigorous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 30 minutes.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: Separate the benzene layer and extract the aqueous layer with benzene. Wash the combined benzene extracts with water, dry over anhydrous sodium sulfate, and remove the benzene by distillation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of benzene and petroleum ether).
Modern Cross-Coupling Strategies: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of C-C bonds, offering a milder alternative to the classical Friedel-Crafts acylation.[6] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate.[6]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application to 4-Aryl-4-Oxobutanoic Acid Synthesis
For the synthesis of 4-aryl-4-oxobutanoic acids, the Suzuki-Miyaura reaction can be envisioned in a few ways. One approach involves the coupling of an arylboronic acid with a suitable 4-halobutanoyl derivative. A more direct, albeit less common, approach is the carbonylative Suzuki coupling.
Experimental Data and Efficacy
While direct comparisons are scarce, the Suzuki-Miyaura reaction is known for its high functional group tolerance and excellent yields under optimized conditions.
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Carbamates | Arylboronic acids | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110-150 | - | Modest to Good | [7] |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | XPhosPdG2/XPhos | - | - | MW | - | Good to Excellent | [8] |
| Aryl Bromides | Arylboronic acid equivalents | Pd(OAc)₂ | Base-free | - | - | - | Modest to Excellent | [9] |
Advantages and Limitations
Advantages:
-
Mild reaction conditions: Tolerates a wide variety of functional groups that are incompatible with Friedel-Crafts conditions.[6]
-
High selectivity: Generally provides a single regioisomer.
-
Low toxicity of boron reagents: Boronic acids and their esters are generally less toxic and more stable than many other organometallic reagents.
-
Catalytic amount of palladium: Reduces waste compared to the stoichiometric requirement of Lewis acids in Friedel-Crafts reactions.
Limitations:
-
Cost of catalyst and ligands: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Sensitivity to reaction conditions: The success of the reaction can be highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Availability of starting materials: The synthesis of the required organoboron or halide starting materials may add extra steps to the overall synthesis.
Detailed Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[12]
-
Reaction Setup: In a microwave process vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., water or DMF, 3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 2-5 minutes).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Heck Reaction: An Alternative Palladium-Catalyzed Route
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, provides a valuable method for the arylation of alkenes.[10] This reaction can be adapted for the synthesis of precursors to 4-aryl-4-oxobutanoic acids, for instance, by the arylation of acrylic acid or its esters.
Mechanistic Principles
The catalytic cycle of the Heck reaction shares similarities with the Suzuki-Miyaura coupling and generally involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Olefin Insertion (Carbopalladation): The olefin coordinates to the palladium complex, followed by insertion into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the arylated alkene product and a hydridopalladium complex.
-
Reductive Elimination: The hydridopalladium complex, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Experimental Data and Efficacy
The Heck reaction can be a highly efficient method for the synthesis of α,β-unsaturated carbonyl compounds, which can then be further transformed into 4-aryl-4-oxobutanoic acids.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodides/Bromides | Terminal Olefins | Pd(OAc)₂ | K₃PO₄ | Solvent-free (MW) | - | - | Good to Excellent | [11] |
| Aryl Halides | Acrylic Acid | PdCl₂(PPh₃)₂ | TBAB | Water (MW) | - | 5-10 min | Good | [12] |
| Aryl Halides | Acrylates | Imidazolium-based palladate | - | - | - | - | Good to Excellent | [13] |
Advantages and Limitations
Advantages:
-
Direct arylation of C=C bonds: Offers a different disconnection approach compared to Friedel-Crafts and Suzuki reactions.
-
Good functional group tolerance: Similar to the Suzuki reaction, it is compatible with a wide range of functional groups.
-
Atom economy: In some variations, it can be more atom-economical than methods requiring pre-functionalized coupling partners.
Limitations:
-
Regioselectivity issues: With unsymmetrical alkenes, mixtures of regioisomers can be formed.
-
Stereoselectivity: The reaction typically favors the formation of the more stable E-isomer, but mixtures of E and Z isomers can occur.
-
Catalyst and ligand costs: Similar to the Suzuki reaction, the cost of palladium and ligands can be a factor.
Detailed Experimental Protocol: General Procedure for Microwave-Assisted Heck Reaction in Water[15]
-
Reaction Setup: In a microwave-safe vessel, combine the aryl halide (1 mmol), the alkene (e.g., acrylic acid, 1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Solvent Addition: Add water as the solvent.
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a specified temperature and time to complete the reaction.
-
Workup: After cooling, extract the product with an organic solvent.
-
Purification: Wash the organic extract, dry it over an anhydrous salt, and concentrate it. Purify the residue by column chromatography or recrystallization.
Green and Emerging Synthesis Routes
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of 4-aryl-4-oxobutanoic acids.
Solvent-Free and Mechanochemical Approaches
Solvent-free reactions, often facilitated by mechanochemistry (ball-milling), offer significant environmental benefits by eliminating the use of hazardous organic solvents. Friedel-Crafts acylations have been successfully performed under solvent-free conditions, providing good yields and reducing waste.[4] Microwave-assisted solvent-free Heck reactions have also been reported to be highly efficient.[11]
Solid Acid Catalysts
The replacement of homogeneous Lewis acids like AlCl₃ with recyclable solid acid catalysts is a key area of green chemistry research. Zeolites, such as mordenite, have shown excellent catalytic activity and selectivity in Friedel-Crafts acylations, with the added benefit of easy separation and reuse.[14]
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in many organic transformations, including Friedel-Crafts,[15] Suzuki-Miyaura,[6][16] and Heck reactions.[11][12] This technology allows for rapid and efficient heating, often leading to cleaner reactions with shorter reaction times.
Comparative Summary and Conclusion
The choice of a synthetic route for 4-aryl-4-oxobutanoic acids is a multifactorial decision that depends on the specific requirements of the target molecule, available resources, and desired scale of production.
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Heck Reaction |
| Starting Materials | Arene, Succinic Anhydride | Aryl Halide/Triflate, Organoboron Reagent | Aryl Halide, Alkene |
| Catalyst | Stoichiometric Lewis Acid | Catalytic Palladium | Catalytic Palladium |
| Reaction Conditions | Often harsh (high temp, strong acid) | Generally mild | Generally mild |
| Yields | Good to excellent (esp. for activated arenes) | Good to excellent | Good to excellent |
| Selectivity | Can have regioselectivity issues | High regioselectivity | Can have regio- and stereoselectivity issues |
| Functional Group Tolerance | Limited | High | High |
| Green Chemistry Aspects | High waste (catalyst), often uses hazardous solvents | Lower waste, can be run in greener solvents | Lower waste, can be run in greener solvents |
-
For large-scale synthesis of simple, non-functionalized 4-aryl-4-oxobutanoic acids , the Friedel-Crafts acylation remains a viable and cost-effective option, especially when employing greener modifications such as solid acid catalysts or solvent-free conditions.
-
For the synthesis of complex, highly functionalized target molecules , the Suzuki-Miyaura coupling and the Heck reaction offer superior functional group tolerance and selectivity, making them the methods of choice in drug discovery and medicinal chemistry. The Suzuki-Miyaura reaction often provides a more direct route with fewer selectivity concerns compared to the Heck reaction for this particular class of compounds.
-
For rapid and efficient synthesis, particularly on a laboratory scale , microwave-assisted protocols for all three major routes have demonstrated significant advantages in terms of reaction time and yield.
Ultimately, the optimal synthesis route will be a balance of these factors. By understanding the underlying mechanisms, advantages, and limitations of each method, researchers can strategically design and execute the most effective synthesis of 4-aryl-4-oxobutanoic acids for their specific needs.
References
-
Mechanochemical Friedel–Crafts acylations. PMC. [Link]
-
Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate. [Link]
-
The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. [Link]
-
Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]
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Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes. ResearchGate. [Link]
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A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. MDPI. [Link]
-
Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. ResearchGate. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupli. RSC Publishing. [Link]
-
Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library. [Link]
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [No Source Found]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
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6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scirp.org. [Link]
-
A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI. [Link]
-
Microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
-
Packing diagrams of known polymorhs of 4-oxo-4-phenylbutanoic acid... ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
A fast and convenient heck reaction in water under microwave irradiation. Semantic Scholar. [Link]
-
Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes. ResearchGate. [Link]
-
Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Beilstein Journals. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC. [Link]
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]
- Method for synthesizing metoxyl acetophenone.
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- 15. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4-Oxobutanoic Acid
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of endogenous small molecules is paramount. 4-Oxobutanoic acid, also known as succinic semialdehyde (SSA), is a critical intermediate in the metabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The accumulation of SSA is a key diagnostic marker for Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare and severe neurometabolic disorder.[1] Consequently, the validation of robust and reliable analytical methods for the quantification of 4-oxobutanoic acid in biological matrices is of utmost importance for both clinical diagnostics and research into the pathophysiology of this disease.
This guide provides an in-depth comparison of the two primary analytical techniques for the quantification of 4-oxobutanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to not only present the methodologies but to also delve into the rationale behind the experimental choices, ensuring a thorough understanding of the entire analytical process. This guide is grounded in the principles of scientific integrity, with a focus on self-validating protocols and adherence to regulatory guidelines.
The Analytical Challenge: The Physicochemical Properties of 4-Oxobutanoic Acid
4-Oxobutanoic acid is a small, polar molecule containing both a carboxylic acid and an aldehyde functional group. These characteristics present several analytical challenges:
-
Low Volatility: The polar nature of the molecule makes it non-volatile, precluding direct analysis by Gas Chromatography.
-
Thermal Instability: At the high temperatures typically used in GC injectors, 4-oxobutanoic acid is prone to degradation.[2]
-
Poor Retention in Reversed-Phase Chromatography: In its native form, 4-oxobutanoic acid exhibits poor retention on traditional reversed-phase LC columns, which are designed for less polar compounds.[3]
To overcome these challenges, derivatization is a mandatory step in the analytical workflow for 4-oxobutanoic acid, for both GC-MS and LC-MS techniques. Derivatization serves to increase volatility and thermal stability for GC-MS, and to improve chromatographic retention and ionization efficiency for LC-MS.[2][3]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like 4-oxobutanoic acid, a robust derivatization strategy is essential. A common and effective approach for keto-acids involves a two-step derivatization process: oximation followed by silylation.
The "Why": Causality Behind the GC-MS Experimental Choices
-
Oximation: The aldehyde group of 4-oxobutanoic acid is highly reactive and can exist in equilibrium with its enol tautomer, potentially leading to multiple peaks for a single analyte.[2] Oximation, typically with methoxyamine hydrochloride, "locks" the keto group into a stable methoxime derivative, preventing tautomerization and ensuring a single, sharp chromatographic peak.
-
Silylation: The carboxylic acid group is still polar and requires derivatization to increase volatility. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the acidic proton with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[4] This significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for 4-oxobutanoic acid quantification.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation:
-
To 1 mL of urine in a glass tube, add a known amount of an appropriate internal standard (e.g., 2-ketocaproic acid).[5]
-
Acidify the sample to a pH < 2 with hydrochloric acid.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction and combine the organic layers.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap the vial tightly and incubate at 60°C for 30 minutes.
-
Silylation: Cool the sample to room temperature. Add 100 µL of BSTFA (or MTBSTFA) and incubate at 70°C for 45 minutes.[4]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 4-oxobutanoic acid and the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and has become the gold standard for many bioanalytical applications.[6] For 4-oxobutanoic acid, derivatization is still necessary to enhance chromatographic retention and ionization efficiency. A validated method by Struys et al. (2005) utilizes derivatization with 2,4-dinitrophenylhydrazine (DNPH).[7]
The "Why": Causality Behind the LC-MS/MS Experimental Choices
-
DNPH Derivatization: DNPH reacts specifically with the aldehyde group of 4-oxobutanoic acid to form a stable dinitrophenylhydrazone derivative.[7] This derivative is significantly less polar than the parent molecule, leading to improved retention on a reversed-phase C18 column. Furthermore, the dinitrophenyl moiety is readily ionizable by electrospray ionization (ESI), typically in negative ion mode, which enhances the sensitivity of the MS detection.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (e.g., ¹³C₄) 4-oxobutanoic acid as an internal standard is crucial for accurate quantification.[7] This internal standard co-elutes with the analyte and has a very similar chemical behavior during sample preparation and ionization, but is differentiated by its mass. This allows for the correction of any sample loss during extraction and variations in ionization efficiency, leading to highly accurate and precise results.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for 4-oxobutanoic acid quantification.
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation and Derivatization (adapted from Struys et al., 2005[7]):
-
To 50 µL of urine or cerebrospinal fluid (CSF), add 10 µL of the stable isotope-labeled internal standard ([¹³C₄]SSA).
-
Add 50 µL of a 1 mg/mL solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid.
-
Incubate the mixture at room temperature for 30 minutes.
-
No sample purification is required prior to injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters Acquity UPLC (or equivalent)
-
Column: C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Tandem Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the DNPH derivatives of 4-oxobutanoic acid and its internal standard.
Method Comparison and Validation
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. Both methods, when properly validated, can provide accurate and reliable quantification of 4-oxobutanoic acid.
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Required (two-step): Oximation and silylation to increase volatility and thermal stability. | Required (one-step): DNPH derivatization to improve chromatography and ionization. |
| Sample Preparation | More extensive, involving liquid-liquid extraction and solvent evaporation. | Simpler, with direct derivatization in the sample matrix often possible.[7] |
| Sensitivity | Good, but can be limited by background noise. | Generally higher, with lower limits of detection achievable.[7] |
| Specificity | High, based on retention time and mass spectrum. | Very high, due to the specificity of MRM transitions. |
| Throughput | Lower, due to longer run times and more complex sample preparation. | Higher, with faster analysis times and simpler sample preparation. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher than GC-MS. |
Validation Parameters: A Trustworthy System
A bioanalytical method is only as good as its validation. Adherence to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is crucial to ensure the reliability of the generated data.[3][8] A full validation should encompass the following parameters:[8]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[9] For both intra-day and inter-day assessments, the coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ).[9]
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range. A linear regression with a correlation coefficient (r²) greater than 0.99 is typically required.[7]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
The LC-MS/MS method described by Struys et al. (2005) reported a limit of detection of 10 nmol/L, good linearity (r² > 0.99), and intra- and inter-day coefficients of variation of 2.7% and 8.5%, respectively, for urine samples, demonstrating a well-validated and reliable method.[7]
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 4-oxobutanoic acid. The choice of method will be dictated by the specific needs and resources of the laboratory.
-
GC-MS is a cost-effective and reliable option, particularly for laboratories with existing expertise in this technique. The two-step derivatization process, while more complex, is well-established for the analysis of organic acids.
-
LC-MS/MS offers superior sensitivity, specificity, and sample throughput, making it the preferred method for high-throughput clinical and research applications. The simpler sample preparation and derivatization workflow is a significant advantage.
Regardless of the chosen platform, a rigorous validation that adheres to international guidelines is non-negotiable. By understanding the underlying principles of each technique and the rationale behind the experimental choices, researchers can confidently develop and implement robust and reliable methods for the quantification of 4-oxobutanoic acid, ultimately contributing to improved diagnosis and understanding of SSADH deficiency.
References
- Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 42(10), 1609-1615.
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GC Derivatization. (n.d.). Restek. Retrieved from [Link]
- Pearl, P. L., et al. (2021). Consensus guidelines for the diagnosis and management of succinic semialdehyde dehydrogenase deficiency. Journal of Inherited Metabolic Disease, 44(5), 1164-1179.
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GC-MS Sample Preparation Protocol for Organic Acids in Urine. (n.d.). Aurametrix. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]
- Yu, J., et al. (2018). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization.
- Vogel, K. R., et al. (2024). Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis. Frontiers in Genetics, 15, 1405468.
- Struys, E. A., et al. (2005). Determination of the GABA analogue succinic semialdehyde in urine and cerebrospinal fluid by dinitrophenylhydrazine derivatization and liquid chromatography-tandem mass spectrometry: application to SSADH deficiency. Journal of Inherited Metabolic Disease, 28(6), 923-930.
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U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Hagen, T., et al. (1999). A GC/MS/MS screening method for multiple organic acidemias from urine specimens. Clinica Chimica Acta, 283(1-2), 77-88.
- Yu, J., et al. (2018). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization.
- Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434.
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). Metabolites, 12(2), 159.
- ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. (1999). In Toxicological Profile for Formaldehyde. Agency for Toxic Substances and Disease Registry (US).
- Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434.
- Bao, M., Joza, P., Masters, A., & Rickert, W. S. (2014). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. Contributions to Tobacco & Nicotine Research, 26(2), 79-88.
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved from [Link]
- Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. (2020).
- Fauzan, K. A. R., et al. (2025). REVIEW ARTICLE: VALIDATION OF GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS)
- Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization. (2019). Journal of the Korean Society for Applied Biological Chemistry, 62(4), 373-379.
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MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). Retrieved from [Link]
- Identification of butanoic, hexanoic and octanoic acids by GC-MS. (2014). FEMS Microbiology Letters, 353(2), 143-151.
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O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. (n.d.). PubChem. Retrieved from [Link]
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Protocol for Amino Acid Derivatization by MTBSTFA. (2010). Chromatography Forum. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
